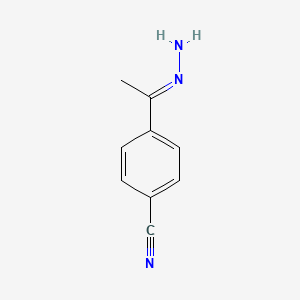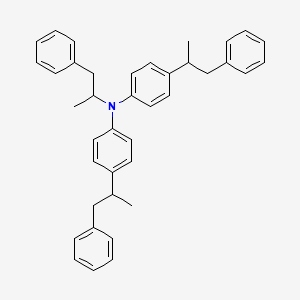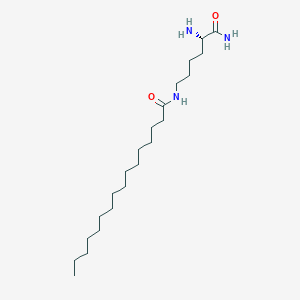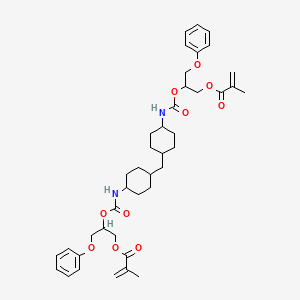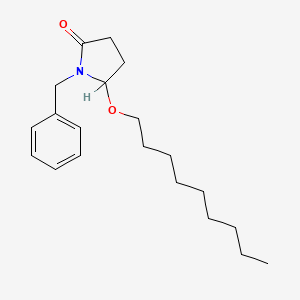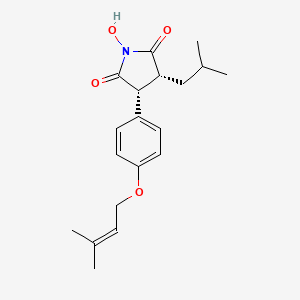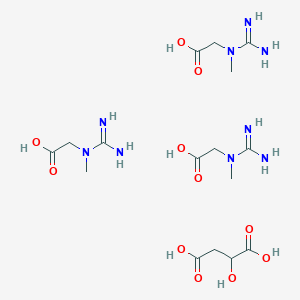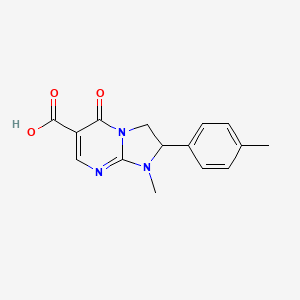
Imidazo(1,2-a)pyrimidine-6-carboxylic acid, 1,2,3,5-tetrahydro-1-methyl-2-(4-methylphenyl)-5-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo(1,2-a)pyrimidin-6-carbonsäure, 1,2,3,5-Tetrahydro-1-methyl-2-(4-methylphenyl)-5-oxo- ist eine komplexe organische Verbindung, die zur Klasse der Imidazo[1,2-a]pyrimidine gehört.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Imidazo(1,2-a)pyrimidin-6-carbonsäure-Derivaten umfasst typischerweise mehrstufige organische Reaktionen. Übliche Synthesewege können umfassen:
Cyclisierungsreaktionen: Ausgehend von geeigneten Vorstufen können Cyclisierungsreaktionen den Imidazo[1,2-a]pyrimidin-Kern bilden.
Funktionsgruppenumwandlungen: Einführung von funktionellen Gruppen wie Carbonsäuren, Methylgruppen und Phenylgruppen durch verschiedene organische Reaktionen.
Reaktionsbedingungen: Diese Reaktionen erfordern häufig spezifische Katalysatoren, Lösungsmittel und Temperaturbedingungen, um effizient abzulaufen.
Industrielle Produktionsmethoden
Die industrielle Produktion solcher Verbindungen kann skalierbare Synthesewege umfassen, die eine hohe Ausbeute und Reinheit gewährleisten. Techniken wie kontinuierliche Flusschemie und automatisierte Synthese können eingesetzt werden, um den Produktionsprozess zu optimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Imidazo(1,2-a)pyrimidin-6-carbonsäure-Derivate können verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung spezifischer funktioneller Gruppen in ihre oxidierten Formen.
Reduktion: Reduktion von Ketonen oder anderen reduzierbaren Gruppen.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen zur Einführung neuer funktioneller Gruppen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Katalysatoren: Palladium, Platin oder andere Übergangsmetallkatalysatoren.
Hauptprodukte
Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Bausteine in der organischen Synthese verwendet.
Biologie: Untersucht wegen ihrer Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Untersucht wegen ihres Potenzials als therapeutische Mittel, einschließlich entzündungshemmender, antiviraler und krebshemmender Eigenschaften.
Industrie: Verwendung bei der Entwicklung neuer Materialien und chemischer Prozesse.
Wirkmechanismus
Der Wirkmechanismus von Imidazo(1,2-a)pyrimidin-6-carbonsäure-Derivaten umfasst ihre Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Verbindungen können an Enzyme, Rezeptoren oder andere Proteine binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen hängen von der spezifischen Struktur und den funktionellen Gruppen der Verbindung ab.
Wirkmechanismus
The mechanism of action of imidazo(1,2-a)pyrimidine-6-carboxylic acid derivatives involves their interaction with specific molecular targets. These compounds may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Imidazo[1,2-a]pyridine: Ähnliche Kernstruktur, aber mit unterschiedlichen Substituenten.
Pyrimidinderivate: Verbindungen mit einem Pyrimidin-Kern und verschiedenen funktionellen Gruppen.
Benzimidazole: Verbindungen mit einem Benzimidazol-Kern, die häufig wegen ähnlicher biologischer Aktivitäten untersucht werden.
Einzigartigkeit
Imidazo(1,2-a)pyrimidin-6-carbonsäure-Derivate sind aufgrund ihrer spezifischen strukturellen Merkmale und des Vorhandenseins mehrerer funktioneller Gruppen einzigartig.
Eigenschaften
CAS-Nummer |
141234-28-8 |
|---|---|
Molekularformel |
C15H15N3O3 |
Molekulargewicht |
285.30 g/mol |
IUPAC-Name |
1-methyl-2-(4-methylphenyl)-5-oxo-2,3-dihydroimidazo[1,2-a]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C15H15N3O3/c1-9-3-5-10(6-4-9)12-8-18-13(19)11(14(20)21)7-16-15(18)17(12)2/h3-7,12H,8H2,1-2H3,(H,20,21) |
InChI-Schlüssel |
JYSFAHDUTLSPEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CN3C(=O)C(=CN=C3N2C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





